![molecular formula C9H18N2O2 B1489832 3-Amino-1-[3-(Methoxymethyl)pyrrolidin-1-yl]propan-1-on CAS No. 1340496-64-1](/img/structure/B1489832.png)

3-Amino-1-[3-(Methoxymethyl)pyrrolidin-1-yl]propan-1-on

Übersicht

Beschreibung

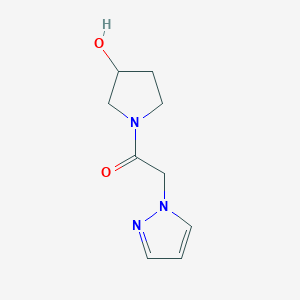

3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Medikamentenentwicklung

Der Pyrrolidinring, eine Kernstruktur in dieser Verbindung, wird in der medizinischen Chemie häufig eingesetzt, da er den Pharmakophorraum effizient erkunden und zur Stereochemie von Molekülen beitragen kann . Diese Verbindung kann als Vorläufer oder Zwischenprodukt bei der Synthese biologisch aktiver Verbindungen dienen, insbesondere solcher, die auf das zentrale Nervensystem und verwandte Störungen abzielen.

Pharmakologie: Selektive Androgenrezeptor-Modulatoren (SARMs)

In der Pharmakologie wurden die Derivate der Verbindung, insbesondere diejenigen, die den Pyrrolidinring aufweisen, auf ihr Potenzial als selektive Androgenrezeptor-Modulatoren (SARMs) untersucht. Diese sind vielversprechend für Erkrankungen wie Muskelschwund und Osteoporose .

Biochemie: Enzyminhibition

Biochemisch kann die Verbindung verwendet werden, um Enzym-Substrat-Wechselwirkungen und Enzyminhibition zu untersuchen. Ihre Struktur ermöglicht die Einführung verschiedener funktioneller Gruppen, die die Übergangszustände enzymatischer Reaktionen nachahmen können und Einblicke in Enzymmechanismen liefern .

Organische Synthese: Bausteine

In der organischen Synthese kann diese Verbindung als Baustein für die Konstruktion komplexerer Moleküle dienen. Ihre Reaktivität und funktionellen Gruppen machen sie für verschiedene organische Transformationen geeignet und tragen zur Synthese einer Vielzahl von Zielmolekülen bei .

Chemieingenieurwesen: Prozessoptimierung

Im Chemieingenieurwesen können die Synthese- und Reinigungsprozesse der Verbindung für die großtechnische Produktion optimiert werden. Ihre Stabilität und Reaktivität sind Schlüsselfaktoren bei der Gestaltung effizienter und kostengünstiger Herstellungsprozesse .

Materialwissenschaft: Intelligente Materialien

Schließlich könnten in der Materialwissenschaft Derivate dieser Verbindung für die Entwicklung intelligenter Materialien untersucht werden. Diese Materialien können auf Umweltveränderungen wie pH-Wert- oder Temperaturschwankungen reagieren, was sie in der Arzneimittelverabreichung und anderen fortschrittlichen Materialanwendungen nützlich macht .

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

The pyrrolidine ring and its derivatives are known to influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common practice in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Biochemische Analyse

Biochemical Properties

3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, it binds to certain receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of 3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one on cells are diverse and depend on the cell type and context. In neuronal cells, the compound has been observed to influence neurotransmitter release and synaptic plasticity, potentially impacting cognitive functions and behavior . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, highlighting its broad impact on cellular function .

Molecular Mechanism

At the molecular level, 3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound can inhibit or activate enzymes, depending on the context, and modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular processes and responses, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and potency . Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of 3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in preclinical studies .

Metabolic Pathways

3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties . Understanding these metabolic pathways is crucial for optimizing the compound’s efficacy and safety in therapeutic applications .

Transport and Distribution

The transport and distribution of 3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues . The compound’s distribution can influence its activity and function, highlighting the importance of understanding its transport mechanisms in biochemical research and drug development .

Subcellular Localization

The subcellular localization of 3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as different subcellular environments provide distinct biochemical contexts . Understanding the factors that influence the compound’s subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Eigenschaften

IUPAC Name |

3-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-7-8-3-5-11(6-8)9(12)2-4-10/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKOOWFTHMZULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(C1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-ol](/img/structure/B1489753.png)

![N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1489758.png)

![1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1489767.png)

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)